molecular formula C10H18LiNO5 B2446047 Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate CAS No. 2219371-99-8

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate

Cat. No.: B2446047
CAS No.: 2219371-99-8
M. Wt: 239.2
InChI Key: LPBAYBXEHMDGGV-UHFFFAOYSA-M
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Description

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound is influenced by lithium’s coordination preferences and the steric demands of the tert-butoxycarbonyl (Boc) group. While direct crystallographic data for this compound is unavailable, analogous lithium salts of Boc-protected amino acids provide insights:

  • Lithium Coordination : Lithium typically adopts a tetrahedral coordination sphere, binding to oxygen atoms from hydroxyl, carbonyl, or ester groups. In related compounds like lithium enolates, lithium coordinates to enolate oxygens and solvent molecules (e.g., tetrahydrofuran or amides). For the target compound, lithium may coordinate to the hydroxyl oxygen at C4 and the carbonyl oxygen of the Boc group, forming a chelate structure.
  • Steric Effects : The bulky tert-butyl group enforces a gauche conformation around the C4–C5 bond, minimizing steric clashes between the Boc group and the hydroxyl substituent. This spatial arrangement is critical for synthetic stability and reactivity.
  • Hydrogen Bonding : The hydroxyl group at C4 can participate in intramolecular hydrogen bonding with the Boc carbonyl oxygen, stabilizing specific conformations.

Table 1 : Hypothetical Coordination Geometry of Lithium in Analogous Systems

Coordinate Site Bond Length (Å) Geometry Source
O (Hydroxyl) 1.9–2.0 Tetrahedral
O (Boc carbonyl) 2.0

Properties

IUPAC Name

lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBAYBXEHMDGGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC(CCC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18LiNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate typically involves the reaction of lithium hydroxide with 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Applications in Scientific Research

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate has a diverse range of applications across several scientific disciplines:

Chemistry

  • Reagent in Synthesis : This compound is utilized as a reagent in various organic synthesis reactions. Its lithium component can facilitate reactions such as nucleophilic substitutions and reductions, making it valuable for synthesizing complex organic molecules.
  • Catalyst Development : Due to its unique ligand structure, it may serve as a catalyst or co-catalyst in chemical reactions, enhancing reaction rates or selectivity.

Biology

  • Biological Activity Studies : Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. Studies are ongoing to elucidate its mechanism of action and biological pathways influenced by this compound .
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, which could be relevant for developing treatments for neurodegenerative diseases.

Medicine

  • Therapeutic Applications : There is growing interest in exploring the therapeutic effects of this compound. Its ability to interact with biological targets may lead to novel drug formulations aimed at various health conditions.
  • Drug Formulation Component : The compound's unique properties make it suitable for incorporation into drug delivery systems, potentially enhancing the efficacy of pharmaceutical agents .

Industrial Applications

  • Material Development : In industrial settings, this lithium compound can be used in the development of new materials with specific properties tailored for applications in electronics or pharmaceuticals .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate is unique due to its specific structure and the presence of both lithium and the 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate ligand.

Biological Activity

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate is a lithium compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a lithium ion coordinated with a 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate ligand. Its molecular formula is C10H18LiNO5, and it has a molecular weight of approximately 245.24 g/mol. The structure includes functional groups that may influence its biological interactions and efficacy.

Lithium ions are known to exert various biological effects through several mechanisms:

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) : Lithium has been shown to inhibit GSK-3β, an enzyme involved in multiple signaling pathways, including those regulating neuronal survival and apoptosis. This inhibition can lead to increased levels of phosphorylated proteins that are crucial for neuroprotection .
  • Neuroprotective Effects : Chronic lithium treatment has been associated with increased expression of neuroprotective proteins such as Bcl-2, which plays a critical role in preventing neuronal apoptosis. Studies indicate that lithium can enhance Bcl-2 levels in various brain regions, contributing to its neuroprotective properties .
  • Ion Competition : Lithium can substitute for sodium and magnesium in various biochemical processes, affecting enzyme activity and cellular signaling pathways. This ion competition is particularly relevant in the context of lithium's therapeutic effects in mood disorders .

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective effects of lithium compounds:

  • A study demonstrated that chronic lithium treatment significantly increased Bcl-2 levels in the rat frontal cortex and hippocampus at concentrations as low as 0.3 mmol/L, suggesting its potential for protecting neurons from diverse insults .
  • Lithium's ability to modulate the activity of GSK-3β also implicates it in pathways related to neurodegenerative diseases such as Alzheimer's disease, where GSK-3β is known to regulate tau phosphorylation .

Pharmacological Applications

This compound may have potential applications in:

  • Bipolar Disorder : As a mood stabilizer, lithium is widely used in treating bipolar disorder. Its mechanisms involving GSK-3β inhibition and neuroprotection are critical for its therapeutic effects .
  • Neurodegenerative Diseases : Given its neuroprotective properties, this compound may be explored further for potential use in conditions like Alzheimer's disease or other forms of dementia.

Comparative Analysis

Compound NameMechanism of ActionBiological ActivityTherapeutic Use
This compoundGSK-3β inhibition; NeuroprotectionIncreased Bcl-2; Reduced apoptosisBipolar Disorder; Neurodegenerative Diseases
Lithium CarbonateGSK-3β inhibition; Ion competitionMood stabilization; NeuroprotectionBipolar Disorder; Depression

Q & A

Q. What synthetic strategies are recommended for preparing Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate, and how can side reactions be minimized?

Methodological Answer:

  • Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis. This prevents unwanted nucleophilic side reactions. Boc is stable under basic conditions and can be removed with acidic agents like TFA .
  • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDCI or HATU) to form the ester linkage between the hydroxypentanoate and Boc-protected amine. Monitor reaction progress via TLC or LC-MS to detect intermediates .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization (e.g., from ethanol/water) to isolate the product. Purity can exceed 95%, as seen in analogous Boc-protected compounds .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H NMR to confirm the Boc group (singlet at ~1.4 ppm for tert-butyl) and hydroxyl proton (broad peak at ~5 ppm). ¹³C NMR should show the carbonyl signals (~155 ppm for Boc, ~175 ppm for carboxylate) .
    • HRMS : Validate molecular weight (calculated for C₁₆H₂₈LiN₂O₅: ~335.2 g/mol) with electrospray ionization (ESI+) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (compare to analogs like 150–151°C for similar Boc-amino acids ).

Advanced Research Questions

Q. How does the lithium ion influence the compound’s stability and reactivity in aqueous versus non-polar solvents?

Methodological Answer:

  • Coordination Chemistry : Lithium ions form strong complexes with carboxylate groups, enhancing solubility in polar solvents (e.g., water, methanol). In non-polar solvents (e.g., THF), the ion pair may aggregate, reducing reactivity. Use conductivity measurements to assess ion dissociation .
  • Thermodynamic Data : Refer to gas-phase thermochemistry (e.g., ΔrH° = -22.6 kcal/mol for Li⁺•H₂O interactions ). Hydration effects can stabilize the compound in aqueous media but may hydrolyze the Boc group under acidic conditions.

Q. What computational approaches can predict the compound’s behavior in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Model the reaction pathway for Boc deprotection or ester hydrolysis. Optimize geometries at the B3LYP/6-31G* level and calculate activation energies for nucleophilic attack .
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reactivity in water versus DMSO. Compare with experimental kinetics from HPLC or NMR .

Q. How can conflicting spectroscopic or thermodynamic data from different studies be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR findings with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography (if crystalline). For thermal data, reconcile DSC results with thermogravimetric analysis (TGA) .
  • Control Experiments : Repeat reactions under varying conditions (e.g., pH, temperature) to identify confounding factors. For example, lithium ion hydration entropy (ΔrS° = -27.9 cal/mol·K ) may shift equilibria in humid environments.

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